3-(2,5-Dimethoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2,5-Dimethoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a dimethoxyphenyl group and a nitrophenylmethylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Substitution with Dimethoxyphenyl Group: The pyrazole ring is then substituted with a 2,5-dimethoxyphenyl group using appropriate reagents and conditions.
Condensation with 4-Nitrobenzaldehyde: The final step involves the condensation of the substituted pyrazole with 4-nitrobenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of nitro-oxides and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethoxyphenyl)propionic acid
- 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
3-(2,5-Dimethoxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern and the presence of both dimethoxyphenyl and nitrophenylmethylidene groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H17N5O5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N5O5/c1-28-14-7-8-18(29-2)15(9-14)16-10-17(22-21-16)19(25)23-20-11-12-3-5-13(6-4-12)24(26)27/h3-11H,1-2H3,(H,21,22)(H,23,25)/b20-11+ |
InChI Key |
VXOMVFSXGMQPAD-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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